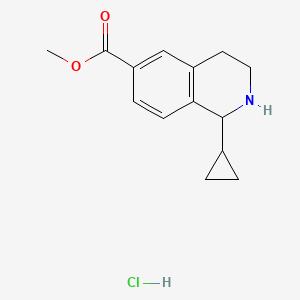
Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves multicomponent reactions. These reactions are favored for their efficiency in generating molecular diversity and complexity . One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This method involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and yield. The use of heterogeneous catalysts has also been explored for the functionalization of tetrahydroisoquinolines with alkynes .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce the corresponding alcohols .
Scientific Research Applications
Methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves several molecular targets and pathways:
Neuroprotection: The compound may exert neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Anti-inflammatory: It may reduce inflammation by antagonizing the glutamatergic system.
Anti-addictive: The compound may attenuate craving and substance abuse by modulating dopamine metabolism.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-addictive properties.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with broad biological activities.
N-Benzyl tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.
Uniqueness
Methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is unique due to the presence of the cyclopropyl group and ester functionality, which may enhance its biological activity and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-17-14(16)11-4-5-12-10(8-11)6-7-15-13(12)9-2-3-9;/h4-5,8-9,13,15H,2-3,6-7H2,1H3;1H |
InChI Key |
VBAHUJGDTQOKLC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(NCC2)C3CC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)




![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)



![3-{1-[(Tert-butoxy)carbonyl]-3-cyanoazetidin-3-yl}propanoicacid](/img/structure/B13592974.png)
